molecular formula C13H10N2O2S B14896504 2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

Cat. No.: B14896504
M. Wt: 258.30 g/mol
InChI Key: KRJPQYSYXGITIR-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one is an organic compound that features a benzo[d]oxazole ring, a pyrrole ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:

    Formation of Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzo[d]oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Pyrrole Ring Introduction: The final step involves the coupling of the thioether intermediate with a pyrrole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzo[d]oxazole and pyrrole rings are often used as ligands in coordination chemistry.

    Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Enzyme Inhibition: Some derivatives may act as inhibitors of specific enzymes.

    Antimicrobial Activity: Potential use as antimicrobial agents due to their ability to interact with biological membranes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

    Diagnostics: Use in the development of diagnostic agents due to their fluorescent properties.

Industry

    Dyes and Pigments: Use in the production of dyes and pigments due to their chromophoric properties.

    Polymers: Incorporation into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]oxazol-2-ylthio)ethanol: Similar structure but with an alcohol group instead of a pyrrole ring.

    1-(1h-Pyrrol-2-yl)ethanone: Lacks the benzo[d]oxazole ring and thioether linkage.

    Benzo[d]oxazole-2-thiol: Contains the benzo[d]oxazole ring and thiol group but lacks the ethanone and pyrrole moieties.

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one is unique due to the combination of its benzo[d]oxazole, pyrrole, and thioether functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C13H10N2O2S/c16-11(9-5-3-7-14-9)8-18-13-15-10-4-1-2-6-12(10)17-13/h1-7,14H,8H2

InChI Key

KRJPQYSYXGITIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=CN3

Origin of Product

United States

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